Sodium phytate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Health Benefits:

Antioxidant and Anticancer properties

Studies have shown that sodium phytate exhibits antioxidant activity, scavenging free radicals and potentially reducing the risk of chronic diseases like cancer . Additionally, research suggests its potential in preventing and suppressing the growth of various cancer cell lines . However, further investigation is needed to confirm these findings in human trials.

Impact on Lipid Metabolism

Some studies suggest that sodium phytate might influence lipid metabolism by reducing cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, associated with increased risk of cardiovascular disease . However, the type of salt used (sodium phytate vs. calcium-magnesium phytate) and dietary context can significantly impact the observed effects.

Other Potential Benefits

Researchers are exploring the potential benefits of sodium phytate in various areas, including:

Food Science Applications:

Sodium phytate finds applications in the food industry due to its:

- Emulsifying and chelating properties: It can act as an emulsifier, stabilizing mixtures of oil and water, and a chelating agent, binding to metal ions and influencing food texture and color.

- Antioxidant potential: Its antioxidant capabilities can extend the shelf life of food products by reducing oxidative damage.

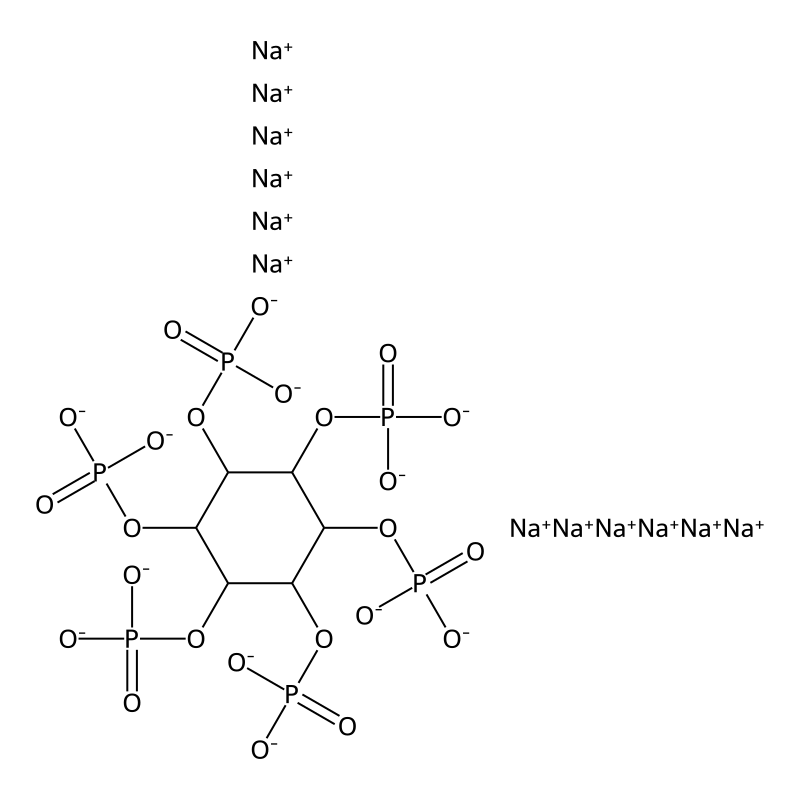

Sodium phytate, also known as myo-inositol hexakisphosphate dodecasodium salt, is a sodium salt derived from phytic acid. Its molecular formula is , and it has a molecular weight of approximately 683.03 g/mol. Sodium phytate is predominantly found in plant seeds, where it serves as a primary storage form of phosphorus, constituting about 60-80% of the total phosphorus in plant tissues . This compound is recognized for its ability to chelate metal ions, which can affect the bioavailability of essential minerals in the diet.

- Food Chemistry: Sodium phytate can chelate essential dietary minerals like iron, zinc, and calcium, potentially hindering their absorption in the digestive tract. This property has been of concern in relation to mineral deficiencies in populations with high consumption of phytate-rich foods.

- Cosmetics: In cosmetics, sodium phytate acts as a chelating agent, binding metal ions that can catalyze undesirable reactions and degrade product quality. It also possesses potential antioxidant and skin-conditioning properties, although more research is needed [].

- Toxicity: Sodium phytate is generally considered safe for consumption in moderate amounts. However, excessive intake can interfere with mineral absorption.

- Flammability: Not flammable.

- Reactivity: Can react with strong acids and oxidizing agents.

- Chelation: It forms stable complexes with divalent and trivalent metal ions such as calcium, magnesium, and iron, effectively reducing their solubility and bioavailability .

- Hydrolysis: Under acidic conditions, sodium phytate can hydrolyze to release inorganic phosphate and myo-inositol .

- Oxidation and Reduction: Sodium phytate can undergo redox reactions under specific conditions, although this is less common.

Common Reaction Conditions- Chelation typically occurs in aqueous solutions containing metal ions.

- Hydrolysis requires acidic conditions (pH < 2) and elevated temperatures.

- Redox reactions may involve oxidizing agents like hydrogen peroxide.

Sodium phytate exhibits various biological activities:

- Antioxidant Properties: It has been shown to possess antioxidant capabilities that may protect cells from oxidative stress.

- Anticancer Potential: Some studies suggest that sodium phytate may inhibit cancer cell growth through its chelation properties and modulation of signaling pathways .

- Impact on Mineral Absorption: Sodium phytate can reduce the absorption of essential minerals such as calcium, iron, and zinc due to its chelation activity, which can lead to deficiencies if consumed in large amounts without adequate mineral intake .

Sodium phytate can be synthesized through various methods:

- Neutralization Reaction:

- Industrial Production:

- Extract phytic acid from plant sources such as rice bran or corn steep liquor.

- Neutralize the extracted phytic acid with sodium hydroxide under controlled conditions.

- Purify the product through crystallization or precipitation methods.

Sodium phytate has several applications across different fields:

- Food Industry: Used as a food additive for its emulsifying properties and to enhance nutrient bioavailability in animal feeds .

- Pharmaceuticals: Investigated for its potential role as an anticancer agent and antioxidant in various formulations .

- Agriculture: Utilized as a fertilizer component due to its phosphorus content, improving soil fertility .

- Water Treatment: Explored as a draw solute in forward osmosis processes for water purification and desalination applications .

Research indicates that sodium phytate interacts with various proteins:

- It binds electrostatically to positively charged proteins like lysozyme, destabilizing their structure without denaturation. This interaction may hinder protein digestion in the gastrointestinal tract .

- The presence of anions can mitigate the antinutritional effects of sodium phytate by disrupting these electrostatic interactions .

Sodium phytate shares similarities with several compounds, particularly other phosphates. Here are some comparable compounds:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| Sodium pyrophosphate | A salt formed from two phosphate groups; used as a food additive and emulsifier. | Primarily acts as a buffering agent. |

| Sodium tripolyphosphate | Contains three phosphate groups; used in detergents and food processing. | Effective in softening water and enhancing flavors. |

| Calcium phytate | A calcium salt of phytic acid; serves similar functions but provides calcium ions. | Provides both phosphorus and calcium for plants. |

Uniqueness of Sodium Phytate

Sodium phytate is unique due to its high chelation capacity for metal ions, which significantly impacts mineral bioavailability in human nutrition. Unlike other phosphates that may primarily serve functional roles in food processing or cleaning products, sodium phytate's biological activities extend into antioxidant effects and potential anticancer properties.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 33 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 31 of 33 companies with hazard statement code(s):;

H302 (96.77%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (38.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (38.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (38.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

17211-15-3